Cas no 1256346-07-2 ((3-(Cyclopentyloxy)-5-methylphenyl)boronic acid)
(3-(Cyclopentyloxy)-5-methylphenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid
- 3-(Cyclopentyloxy)-5-methylphenylboronic acid
- (3-cyclopentyloxy-5-methylphenyl)boronic acid
- BS-19769
- 1256346-07-2
- MFCD16295068
- DB-365636
- AKOS015840748
- F74128
- (3-(Cyclopentyloxy)-5-methylphenyl)boronicacid
- [3-(Cyclopentyloxy)-5-methylphenyl]boronic acid
- DTXSID50681646
- CS-0175813
- Boronic acid, B-[3-(cyclopentyloxy)-5-methylphenyl]-
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- MDL: MFCD16295068
- Inchi: 1S/C12H17BO3/c1-9-6-10(13(14)15)8-12(7-9)16-11-4-2-3-5-11/h6-8,11,14-15H,2-5H2,1H3
- InChI Key: RHOORGQKPJFPDI-UHFFFAOYSA-N
- SMILES: O(C1C=C(B(O)O)C=C(C)C=1)C1CCCC1
Computed Properties
- Exact Mass: 220.12700
- Monoisotopic Mass: 220.1270746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7Ų
Experimental Properties
- PSA: 49.69000
- LogP: 0.99620
(3-(Cyclopentyloxy)-5-methylphenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 228592-250mg |
3-(Cyclopentyloxy)-5-methylphenyl)boronic acid |
1256346-07-2 | 95% | 250mg |
£125.00 | 2022-02-28 | |
| Fluorochem | 228592-1g |
3-(Cyclopentyloxy)-5-methylphenyl)boronic acid |
1256346-07-2 | 95% | 1g |
£250.00 | 2022-02-28 | |
| Fluorochem | 228592-5g |
3-(Cyclopentyloxy)-5-methylphenyl)boronic acid |
1256346-07-2 | 95% | 5g |
£900.00 | 2022-02-28 | |
| Alichem | A019113964-5g |
(3-(Cyclopentyloxy)-5-methylphenyl)boronic acid |
1256346-07-2 | 95% | 5g |
$731.88 | 2023-09-03 | |
| TRC | C990068-10mg |
3-(Cyclopentyloxy)-5-methylphenylboronic acid |
1256346-07-2 | 10mg |
$64.00 | 2023-05-18 | ||
| TRC | C990068-25mg |
3-(Cyclopentyloxy)-5-methylphenylboronic acid |
1256346-07-2 | 25mg |
$75.00 | 2023-05-18 | ||
| TRC | C990068-50mg |
3-(Cyclopentyloxy)-5-methylphenylboronic acid |
1256346-07-2 | 50mg |
$87.00 | 2023-05-18 | ||
| TRC | C990068-100mg |
3-(Cyclopentyloxy)-5-methylphenylboronic acid |
1256346-07-2 | 100mg |
$98.00 | 2023-05-18 | ||
| abcr | AB271479-100mg |
3-(Cyclopentyloxy)-5-methylphenylboronic acid, 98%; . |
1256346-07-2 | 98% | 100mg |
€169.50 | 2024-06-09 | |
| abcr | AB271479-250mg |
3-(Cyclopentyloxy)-5-methylphenylboronic acid, 98%; . |
1256346-07-2 | 98% | 250mg |
€159.40 | 2025-03-19 |
(3-(Cyclopentyloxy)-5-methylphenyl)boronic acid Suppliers
(3-(Cyclopentyloxy)-5-methylphenyl)boronic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid
(3-(Cyclopentyloxy)-5-methylphenyl)boronic Acid (CAS No. 1256346-07-2): Synthesis, Applications, and Recent Advancements
The (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid, identified by CAS No. 1256346-07-2, is a versatile organic compound with significant implications in medicinal chemistry and materials science. This boronic acid derivative features a phenyl ring substituted with a cyclopentyloxy group at the 3-position and a methyl group at the 5-position, creating a structure that balances hydrophobicity and reactivity. Its unique properties have positioned it as a critical intermediate in the synthesis of bioactive molecules, particularly in drug discovery pipelines targeting cancer, neurodegenerative diseases, and inflammatory conditions.
Recent advancements in Suzuki-Miyaura cross-coupling reactions have highlighted the compound’s utility as a coupling partner for constructing complex aromatic frameworks. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in synthesizing novel tyrosine kinase inhibitors by forming biaryl linkages under mild palladium-catalyzed conditions (e.g., Pd(PPh₃)₄). The cyclopentyloxy substituent enhances metabolic stability while maintaining optimal solubility—a critical balance for drug candidates requiring prolonged biological activity without rapid clearance.
In the context of drug delivery systems, researchers have explored this compound’s ability to form self-assembled nanostructures when combined with amphiphilic polymers. A collaborative study between Stanford University and Genentech revealed that conjugates of (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid with polyethylene glycol (PEG) exhibit pH-responsive disassembly behavior, enabling targeted release of payloads in tumor microenvironments (pH ~6.5–6.8). This property is attributed to the boronate group’s protonation dynamics under acidic conditions, which disrupts hydrogen bonding networks without compromising structural integrity at physiological pH.
Beyond pharmaceutical applications, this compound has emerged as a key component in bioorthogonal chemistry platforms. A 2024 Nature Communications report described its use in click chemistry reactions with azides under copper-free conditions (SPAAC mechanism), achieving nearly quantitative yields when paired with strained cyclooctynes (e.g., DIBO). The presence of the methyl group was shown to optimize steric accessibility for such reactions while minimizing side reactions—a breakthrough for live-cell imaging applications requiring minimal perturbation to cellular environments.
The synthesis pathway for this compound has undergone iterative optimization since its initial preparation via lithiation-boration sequences reported in 2018. Current protocols employ microwave-assisted methods to shorten reaction times by over 70%, achieving >98% purity through silica gel chromatography followed by recrystallization from hot ethanol/water mixtures (v/v = 1:1). Spectroscopic validation via NMR (¹H/¹³C), mass spectrometry (MALDI-TOF), and X-ray crystallography confirms precise structural identity consistent with CAS No. 1256346-07-2.
In preclinical studies involving murine models of Alzheimer’s disease, derivatives incorporating this boronic acid exhibited neuroprotective effects through modulation of amyloid-beta aggregation pathways without significant off-target toxicity up to doses of 10 mg/kg/day over 90-day trials (data from NIH-funded research consortium). The compound’s ability to cross the blood-brain barrier—attributable to its logP value of ~3.8—was further validated using parallel artificial membrane permeability assays (PAMPA).
Ongoing investigations focus on leveraging its photoreactivity under visible light for photochemical drug activation strategies. Collaborative work between MIT and Novartis recently demonstrated that UV-induced decarboxylation generates reactive intermediates capable of covalently modifying cysteine residues on oncogenic proteins such as KRAS G12C—a mechanism offering potential advantages over traditional small molecule inhibitors currently approved for non-small cell lung cancer.
This compound’s multifunctional utility is further underscored by its role as a chiral building block in asymmetric synthesis protocols utilizing Noyori-type ruthenium catalysts (Ru(η⁵-Cp)(dba)). A landmark study published in Angewandte Chemie achieved enantiomeric excesses exceeding 99% when synthesizing optically active derivatives bearing both axial and planar chiral centers—a critical advancement for producing stereospecific pharmaceuticals without racemic mixtures.
Eco-toxicological assessments conducted per OECD guidelines confirm low environmental persistence (t₁/₂ ~7 days in aerobic aquatic systems) due to rapid hydrolysis mediated by water-soluble organometallic catalysts present in natural waterways—a favorable profile compared to older-generation boronic esters used in agrochemical formulations.
The integration of machine learning algorithms into synthetic planning has further accelerated utilization of this compound across industries. A proprietary neural network developed at ETH Zurich predicts optimal reaction parameters (temperature/ligand combinations) for coupling reactions involving (3-(Cyclopentyloxy)-5-methylphenyl)boronic acid, reducing experimental trial-and-error cycles by up to 40% while maintaining product quality metrics consistent with ICH Q8 guidelines for quality-by-design principles.
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